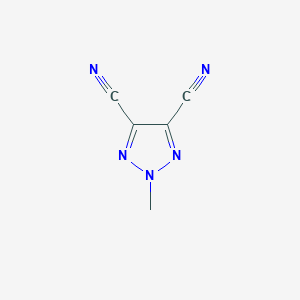![molecular formula C11H23O5P B14641486 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester CAS No. 53311-88-9](/img/structure/B14641486.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is a chemical compound with the molecular formula C_9H_19O_4P. This compound is known for its unique structure, which includes a phosphinyl group bonded to acetic acid and esterified with 1-methylethyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester typically involves the esterification of acetic acid with bis(1-methylethoxy)phosphinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphinyl esters.
Aplicaciones Científicas De Investigación
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonates.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for phosphatase activity.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes. The phosphinyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the acetic acid moiety.
Isopropyl acetate: An ester with a similar ester group but different functional groups.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is unique due to its combination of phosphinyl and ester groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53311-88-9 |
|---|---|
Fórmula molecular |
C11H23O5P |
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
propan-2-yl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C11H23O5P/c1-8(2)14-11(12)7-17(13,15-9(3)4)16-10(5)6/h8-10H,7H2,1-6H3 |
Clave InChI |
OJFIBRQSWWDNHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CP(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




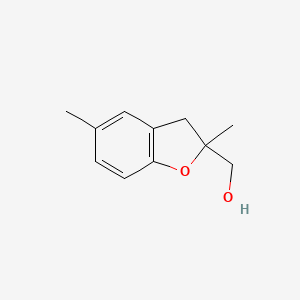

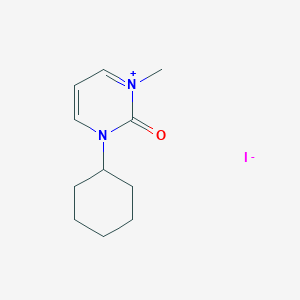
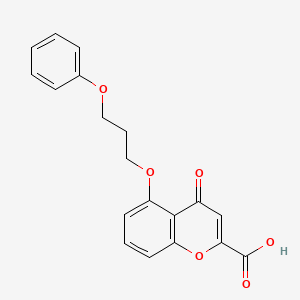
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)

![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

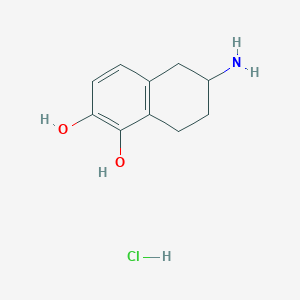
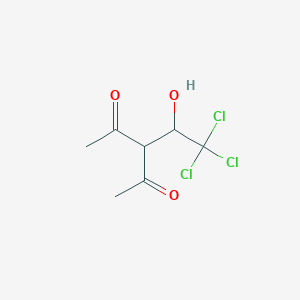
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
